molecular formula C12H16N4O B2370017 3-methyl-4-(propan-2-yl)-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2199601-96-0

3-methyl-4-(propan-2-yl)-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No. B2370017
CAS RN: 2199601-96-0
M. Wt: 232.287
InChI Key: SXIHBAPBGVMHGL-UHFFFAOYSA-N
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Description

3-methyl-4-(propan-2-yl)-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a useful research compound. Its molecular formula is C12H16N4O and its molecular weight is 232.287. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Derivative Syntheses

The synthesis of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes offers a pathway to creating diverse molecules, including tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. This method demonstrates the compound's utility in generating structurally complex heterocycles, which are essential in various chemical and pharmaceutical applications (Bacchi et al., 2005).

Molecular Organization Studies

Spectroscopic studies have shown that the molecular organization of similar compounds is affected by solvent type and concentration. Such studies highlight the importance of this compound in understanding the interaction between molecular structures and their environment, which is crucial in drug design and material science (Matwijczuk et al., 2018).

Scaffold for Highly Functionalized Molecules

The compound serves as a scaffold for synthesizing highly functionalized 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles. This application demonstrates its role in the development of new molecules with potential therapeutic properties (Ruano et al., 2005).

properties

IUPAC Name

5-methyl-4-propan-2-yl-2-(pyridin-2-ylmethyl)-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-9(2)16-10(3)14-15(12(16)17)8-11-6-4-5-7-13-11/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIHBAPBGVMHGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C(C)C)CC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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